1,1,1-三氟-3-甲硫基-2-丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

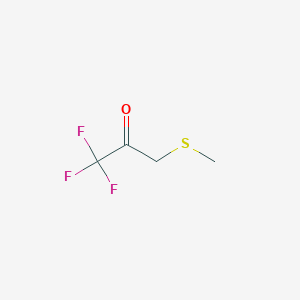

“1,1,1-Trifluoro-3-methylsulfanyl-2-propanone” is a chemical compound that contains a trifluoromethyl group (-CF3), a methylsulfanyl group (-SCH3), and a propanone group (a 3-carbon chain with a ketone functional group). The trifluoromethyl group is known for its high electronegativity and the ability to increase the stability of compounds . The methylsulfanyl group is a sulfur-containing group that can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group would likely add a degree of polarity to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain types of reactions . The methylsulfanyl group can be involved in various sulfur-based reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could contribute to the compound’s polarity, potentially affecting its solubility, boiling point, and other properties .科学研究应用

酰化反应中的催化剂

1,1,1-三氟-3-甲硫基-2-丙酮可能会发现与三氟甲磺酸钬类似的应用,三氟甲磺酸钬是一种极活泼的刘易斯酸催化剂。此类化合物可有效地用酸酐对醇进行酰化,并用羧酸对醇进行酯化,特别是在 omega-羟基羧酸的选择性大环内酯化中 (Ishihara 等人,1996)。

金刚烷酮的合成

1,1,1-三氟-3-甲硫基-2-丙酮等化合物可用于合成高度取代的金刚烷酮,这对于创建药物和生物活性化合物非常有价值。它们的合成涉及促进金刚烷酮核心形成的亲电试剂,表明此类三氟甲基化化合物在增强药物亲脂性和生物利用度方面的重要性 (Jung & Lee, 2014)。

聚合引发剂

在聚合物科学中,1,1,1-三氟-3-甲硫基-2-丙酮的类似物可作为乙烯单体聚合的引发剂,展示了三氟甲磺酸盐在络合和聚合物合成中的效用。这证明了此类化合物在创建具有特定性质的聚合物中的作用 (Souverain 等人,1980)。

药物发现

在药物化学中,三氟甲基化化合物,包括 1,1,1-三氟-3-甲硫基-2-丙酮的潜在衍生物,在合成非甾体抗雄激素中至关重要。此类化合物根据其氟化水平表现出不同的活性,突出了三氟甲基化对药物功效和选择性的影响 (Tucker 等人,1988)。

氟化药物的合成

氟化药物,包括由 1,1,1-三氟-3-甲硫基-2-丙酮等化合物合成的药物,由于引入了氟原子而受益于增强的亲脂性和生物利用度。在超酸性条件下合成三氟甲基化芳基丙酸、茚满酮和二氢香豆素,例证了此类化合物在药物化学中的多功能性 (Prakash 等人,2010)。

作用机制

未来方向

属性

IUPAC Name |

1,1,1-trifluoro-3-methylsulfanylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3OS/c1-9-2-3(8)4(5,6)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOOFLZBQFOMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiadiazole-4-carboxamide](/img/structure/B2964528.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)

![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)